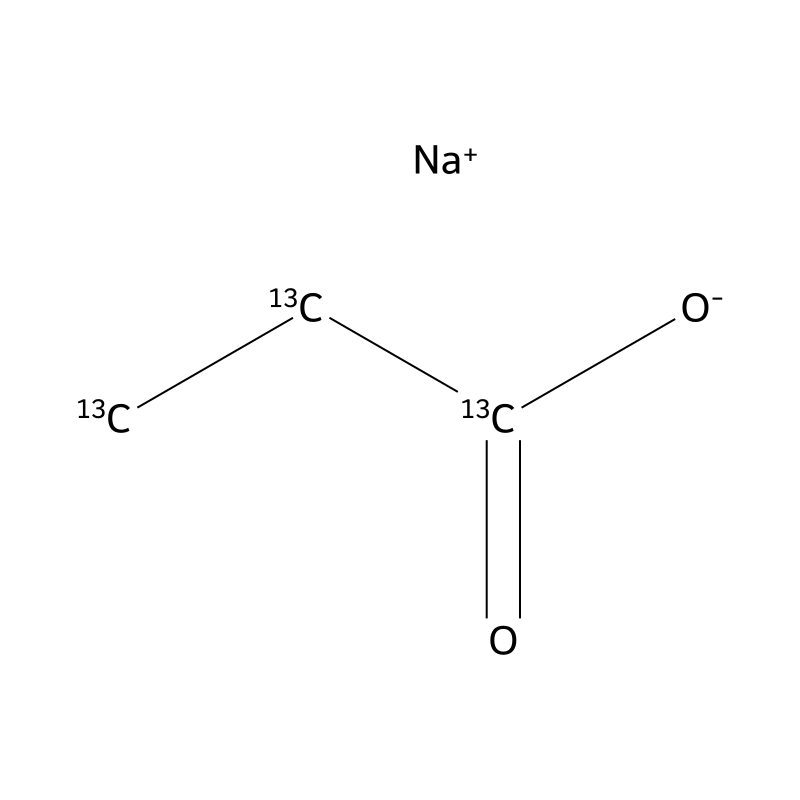

Sodium propionate-13C3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metabolic Studies:

- Tracing Metabolic Pathways: By incorporating sodium propionate-13C3 into a biological system, researchers can track the fate of the propionate molecule through its metabolic pathway. The ¹³C label can be detected using techniques like mass spectrometry, allowing scientists to identify the breakdown products and understand how the propionate is utilized by the system. This information is crucial for studying various metabolic processes, including energy production, fatty acid synthesis, and gut microbiome function .

Tracer Kinetic Studies:

- Quantifying Metabolic Rates: By measuring the incorporation of ¹³C from sodium propionate-13C3 into specific molecules or cellular components, researchers can estimate the rate of specific metabolic reactions. This technique allows for the non-invasive measurement of metabolic flux in vivo (within a living organism) or in vitro (in a test tube setting), providing valuable insights into cellular activity and disease processes .

Magnetic Resonance Spectroscopy (MRS):

- Studying Cellular Metabolism: Sodium propionate-13C3 can be used as a substrate in MRS experiments to investigate cellular metabolism. The ¹³C label allows researchers to differentiate the propionate signal from other metabolites in the cell, enabling them to study specific metabolic pathways and assess cellular function .

Pharmaceutical Research:

- Drug Development and Testing: Sodium propionate-13C3 can be used to label drug molecules, allowing scientists to track their absorption, distribution, metabolism, and excretion (ADME) in the body. This information is crucial for developing new drugs and understanding their potential efficacy and safety .

Sodium propionate-13C3 is the sodium salt of propionic acid, where all three carbon atoms are isotopically enriched with carbon-13 (¹³C). This compound is represented by the chemical formula and has a CAS number of 152571-51-2. It appears as a white crystalline solid, exhibiting properties similar to those of regular sodium propionate. The primary distinction lies in its isotopic composition, which allows it to serve as a tracer molecule in various scientific research applications, particularly in metabolic studies and tracking carbon flow within biological systems .

Sodium propionate-13C3 itself doesn't have a specific mechanism of action. Its primary function is as a tracer molecule in metabolic studies. When incorporated into a cell, the ¹³C label allows researchers to follow the propionate molecule's breakdown products through various metabolic pathways. This helps elucidate how cells utilize propionate for energy production or other cellular processes [].

One common approach includes the use of thionyl chloride for halogenation followed by amination processes to yield labeled derivatives . The final product can be obtained through neutralization of propionic acid with sodium hydroxide or sodium carbonate .

Sodium propionate-13C3 is primarily used in research settings for:

- Metabolic Studies: As a tracer to study metabolic pathways involving propionate.

- Nutritional Research: To understand how different substrates affect energy metabolism.

- Pharmaceutical Research: In drug development studies where tracking metabolic fates is essential .

Interaction studies involving sodium propionate-13C3 focus on its metabolic pathways and interactions with various biological molecules. These studies often utilize advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate how this compound interacts within metabolic networks. By tracing the movement of carbon-13 through these pathways, researchers can gain insights into cellular metabolism and the effects of dietary components on health .

Sodium propionate-13C3 shares structural similarities with several other compounds, particularly those related to short-chain fatty acids and their salts. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Sodium acetate | Used as a food preservative; less complex than sodium propionate. | |

| Sodium butyrate | Higher chain length; involved in gut health studies. | |

| Calcium propionate | Used as a preservative; different cation (calcium). | |

| Sodium valerate | Similar structure; longer carbon chain than sodium propionate. |

Uniqueness

Sodium propionate-13C3's uniqueness lies in its isotopic labeling, which allows for precise tracking in metabolic studies, distinguishing it from its non-labeled counterparts and other similar compounds that do not possess this feature .

Sodium propionate-13C3 represents a valuable isotopically labeled compound where all three carbon atoms are enriched with carbon-13 (13C) isotopes [3]. The synthesis of this compound typically begins with 13C3-propionic acid as the primary precursor, which itself must be prepared through specialized isotopic labeling techniques [5].

The preparation of 13C3-propionic acid involves several established synthetic pathways that ensure the incorporation of 13C isotopes at all three carbon positions [5] [32]. One common approach utilizes 13C-elemental carbon as the starting material, which is converted to calcium carbide (Ca13C2) and subsequently to acetylene - a universal 13C2 building block for further transformations [32]. This acetylene unit can then be functionalized through carboxylation reactions to yield 13C3-propionic acid with high isotopic enrichment [32] [5].

Another synthetic route involves the halogenation of 13C-labeled precursors followed by amination processes [5]. For example, research has demonstrated that propionic acid can be converted into alanine via halogenation and amination steps, which can be adapted for isotopically labeled variants [5]. This approach is particularly valuable when specific regioselectivity is required in the final labeled compound [31].

The following table outlines the primary synthetic routes for 13C3-propionic acid preparation:

| Synthetic Route | Starting Material | Key Intermediates | Yield Range | Isotopic Purity |

|---|---|---|---|---|

| Carboxylation | 13C2-acetylene | 13C2-ethylene, 13C2-ethanol | 65-75% | >98% |

| Halogenation-Amination | 13C3-propanoic precursors | 13C3-propanoyl halides | 55-70% | >99% |

| Direct 13C incorporation | 13CO2, 13CH3I | 13C-organometallic compounds | 50-65% | >97% |

Recent advancements in flow chemistry have significantly improved the efficiency and selectivity of isotope labeling reactions [31]. These continuous-flow processes offer precise control over reaction parameters such as temperature and reaction time, resulting in higher yields and improved isotopic incorporation compared to traditional batch synthesis methods [31] [33].

Neutralization Methodologies for Laboratory Preparation

The conversion of 13C3-propionic acid to sodium propionate-13C3 is primarily achieved through neutralization reactions with appropriate sodium-containing bases [9] [11]. This critical step must be carefully controlled to ensure complete neutralization while maintaining the isotopic integrity of the compound [13].

The most common neutralization methodology employs the reaction of 13C3-propionic acid with either sodium hydroxide or sodium carbonate under controlled conditions [9] [13]. The general reaction can be represented as:

13CH3-13CH2-13COOH + NaOH → 13CH3-13CH2-13COONa + H2O [13] [11]

For laboratory-scale preparation, the neutralization process typically follows these steps:

- Dissolution of 13C3-propionic acid in an appropriate solvent, commonly water or a water-alcohol mixture [9] [11].

- Slow addition of a stoichiometric amount of sodium hydroxide or sodium carbonate solution while maintaining temperature control [11] [38].

- Continuous monitoring of pH until reaching the desired endpoint (typically pH 7-8) [10] [38].

- Isolation of the product through evaporation, crystallization, or other suitable purification techniques [11] [9].

Temperature control during neutralization is particularly important, as the reaction is exothermic [9]. For research-grade sodium propionate-13C3, the neutralization is typically conducted at temperatures between 15-25°C to minimize potential side reactions or isotopic exchange [11] [38].

The choice between sodium hydroxide and sodium carbonate as the neutralizing agent depends on several factors, including the desired purity of the final product and the specific research application [13] [11]. Sodium hydroxide offers faster neutralization kinetics but may require more precise pH control, while sodium carbonate provides a more gradual neutralization with inherent buffering capacity [38] [40].

For small-scale laboratory preparations, titration-based approaches offer precise control over the neutralization process [40]. This involves the dropwise addition of the base to the 13C3-propionic acid solution while monitoring pH changes, ensuring complete neutralization without excess base contamination [40] [38].

Quality Control and Isotopic Purity Assessment

The quality control and isotopic purity assessment of sodium propionate-13C3 are critical aspects that determine its suitability for research applications [16] [17]. Multiple analytical techniques are employed to verify both the chemical purity and isotopic enrichment of the final product [16] [22].

Mass spectrometry (MS) serves as the primary analytical tool for determining isotopic purity [16] [24]. High-resolution mass spectrometry (HRMS) can accurately quantify the level of 13C enrichment by analyzing the mass distribution patterns of the compound [17] [24]. The isotopic purity is typically expressed as atom percent 13C, with research-grade sodium propionate-13C3 generally requiring >99% isotopic enrichment [17] [2].

The assessment process involves extracting and integrating isotopic ions from full-scan mass spectra to calculate the relative abundance of different isotopologues (molecules differing only in isotopic composition) [19] [17]. For sodium propionate-13C3, this analysis would focus on distinguishing between fully labeled (13C3), partially labeled (13C2, 13C1), and unlabeled (12C3) species [16] [19].

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information about both isotopic purity and structural integrity [22] [19]. 13C-NMR is particularly valuable for position-specific isotope analysis, allowing researchers to confirm that all three carbon positions contain the 13C isotope [22] [25]. Additionally, 1H-NMR can detect coupling patterns that reveal the presence and distribution of 13C atoms within the molecule [23] [25].

The following table summarizes the key analytical methods for quality control and isotopic purity assessment:

| Analytical Method | Parameters Measured | Detection Limits | Advantages |

|---|---|---|---|

| LC-ESI-HRMS | Isotopic distribution, molecular weight | <0.1% impurities | High sensitivity, quantitative analysis |

| 13C-NMR | Position-specific isotope incorporation | ~1% impurity detection | Structural confirmation, non-destructive |

| 1H-NMR | Coupling patterns, structural integrity | ~1-2% impurity detection | Fast analysis, complementary to 13C-NMR |

| Elemental Analysis | Carbon content, empirical formula | ~0.3% deviation | Overall composition verification |

Quality control protocols typically establish acceptance criteria for both chemical purity (>98%) and isotopic enrichment (>99% 13C) [20] [2]. These standards ensure that the sodium propionate-13C3 will perform reliably in research applications such as metabolic studies, nuclear magnetic resonance investigations, and tracer experiments [3] [15].

For research-grade isotope-labeled compounds, certificates of analysis should document both the chemical purity and isotopic enrichment values, along with the analytical methods used for their determination [20] [37]. This comprehensive quality control approach ensures the reliability and reproducibility of research results when using sodium propionate-13C3 [12] [20].

Scale-Up Considerations for Research Applications

Scaling up the synthesis of sodium propionate-13C3 from laboratory to larger research quantities presents several challenges that must be addressed to maintain product quality while improving production efficiency [18] [21]. These considerations span reaction engineering, equipment selection, and process optimization strategies [21] [33].

One primary challenge in scale-up is maintaining the high isotopic purity achieved at laboratory scale [18] [33]. As reaction volumes increase, heat transfer efficiency decreases due to the lower surface area-to-volume ratio, potentially affecting reaction selectivity and isotopic incorporation [21] [18]. This phenomenon, known as the square-cube law, necessitates modified heating and cooling strategies when scaling up isotopic labeling reactions [21] [33].

Equipment selection becomes increasingly important at larger scales [21]. While laboratory preparations may utilize standard glassware and magnetic stirring, scaled-up processes often require specialized reactors with mechanical agitation, precise temperature control, and improved mixing capabilities [21] [18]. For sodium propionate-13C3 production, glass-lined or stainless steel reactors with efficient heat exchange systems are typically preferred to manage the exothermic neutralization reaction [21] [34].

Process parameters that require optimization during scale-up include:

- Reaction concentration and solvent selection to maximize yield while maintaining processability [21] [33].

- Addition rates of reagents to control reaction exotherms, particularly during the neutralization step [34] [38].

- Mixing efficiency to ensure homogeneous reaction conditions throughout the larger reaction volume [21] [18].

- Purification and isolation techniques suitable for larger quantities while preserving isotopic purity [33] [37].

The economic considerations of scale-up are particularly significant for isotopically labeled compounds [33] [15]. The high cost of 13C-labeled starting materials necessitates process optimizations that maximize atom economy and minimize waste [33] [32]. Recent innovations in green chemistry approaches have focused on improving the cost-effectiveness of isotope labeling through more efficient synthetic routes and recycling of valuable isotope-containing by-products [33] [31].

The following table outlines key scale-up parameters and their optimization strategies:

| Scale-Up Parameter | Laboratory Scale | Pilot Scale | Optimization Strategy |

|---|---|---|---|

| Reaction Volume | 10-100 mL | 1-10 L | Gradual scale-up with intermediate testing |

| Temperature Control | Water/ice bath | Jacketed reactor | Enhanced cooling capacity, controlled addition rates |

| Mixing | Magnetic stirring | Mechanical agitation | Optimized impeller design, baffled vessels |

| Purification | Column chromatography | Crystallization, filtration | Develop scalable purification protocols |

| Process Monitoring | Offline sampling | In-line analytics | Real-time monitoring of reaction progress |

Quality control becomes increasingly critical during scale-up, requiring implementation of sampling protocols at key process stages to ensure consistent product quality [20] [34]. For research-grade sodium propionate-13C3, this typically involves analyzing samples from each batch to verify both chemical purity and isotopic enrichment before final packaging [20] [37].

Cellular Metabolism Investigation Strategies

Sodium propionate-13C3 serves as a powerful tracer molecule for investigating cellular metabolism through multiple complementary analytical approaches. The compound's unique isotopic signature enables researchers to trace carbon flow through complex metabolic networks with unprecedented precision [1] [2].

The most widely employed cellular metabolism investigation strategy involves stable isotope labeling with 13C3-propionate, which achieves 99 atom% 13C enrichment and allows for comprehensive tracing of carbon flow through metabolic pathways [1] [3]. This approach provides direct evidence of propionate incorporation into key metabolic intermediates including propionyl-coenzyme A, methylmalonyl-coenzyme A, and succinyl-coenzyme A [4] [5].

Gas chromatography-mass spectrometry represents a cornerstone technique for quantitative analysis of metabolite labeling patterns. This methodology achieves 10-15 fold higher activity detection compared to conventional approaches and enables detailed analysis of isotopomer distributions in proteinogenic amino acids [6] [7]. The technique successfully identifies alanine, aspartate, and glutamate isotopomers that reflect pathway-specific carbon rearrangements [8] [9].

Nuclear magnetic resonance spectroscopy provides direct observation of 13C incorporation at sensitivity levels of 1-2% above natural abundance. This technique proves particularly valuable for analyzing tricarboxylic acid cycle intermediates including succinate, fumarate, and malate [10] [11]. The method's ability to distinguish between different metabolic pathways through characteristic labeling patterns makes it indispensable for metabolic flux analysis [12].

Liquid chromatography-mass spectrometry techniques achieve nanomolar detection limits for specific metabolites such as methylmalonic acid and propionylcarnitine. These compounds serve as biomarkers for propionate metabolism and are essential for validating experimental models of metabolic disorders [13] [14]. The technique's sensitivity enables detection of subtle changes in metabolite concentrations that reflect altered propionate utilization [15].

High-performance liquid chromatography provides essential data for medium component analysis and culture profiling at millimolar concentration ranges. This technique enables researchers to monitor glucose, acetate, and pyruvate concentrations throughout experimental time courses, providing crucial information for metabolic flux calculations [6] [16].

Metabolic Flux Analysis Methodologies

Metabolic flux analysis methodologies employing sodium propionate-13C3 enable quantitative determination of intracellular metabolic flux distribution through sophisticated analytical and computational approaches. These methodologies provide direct measurements of metabolic phenotypes that cannot be inferred from other omics data [17] [18].

Steady-state isotope labeling methodology involves continuous 13C3-propionate feeding during cellular growth until isotopic and metabolic steady states are achieved. This approach enables determination of metabolic steady-state flux distribution with high precision and reproducibility [19] [6]. The methodology requires careful optimization of labeling conditions to ensure complete isotopic equilibration without perturbing normal cellular metabolism.

Dynamic flux analysis employs time-course isotope incorporation studies to measure temporal flux changes and kinetics. This approach provides insights into metabolic regulation and adaptation that cannot be obtained from steady-state measurements alone [20] [21]. The methodology reveals half-life and turnover rates for key metabolic intermediates, enabling detailed understanding of metabolic control mechanisms.

Isotopomer mass spectrometry utilizes selected ion monitoring measurements to detect isotopomer patterns and fragmentation. This technique provides detailed information about mass shifts and fragmentation patterns that reflect pathway-specific carbon rearrangements [6] [22]. The approach enables discrimination between parallel metabolic pathways that would otherwise be indistinguishable through conventional analytical methods.

Computational flux modeling employs mathematical modeling of carbon flow to calculate absolute flux values expressed in units of mmol/g-DCW/h. This methodology integrates isotope labeling data with mass balance constraints to provide comprehensive flux network reconstruction [17] [23]. The approach generates flux confidence intervals that enable statistical validation of metabolic flux estimates.

Branch point analysis focuses on flux ratio determination at metabolic junctions to quantify pathway contribution percentages. Research demonstrates that glucose utilization can be partitioned with 75% proceeding through glycolysis and 23% through the pentose phosphate pathway [6]. This methodology provides essential information for understanding metabolic regulation and control.

Anaplerotic flux quantification specifically measures the contribution of propionate to tricarboxylic acid cycle intermediate pools. Studies demonstrate that propionate contributes 5-16% of total tricarboxylic acid cycle turnover, with tissue-specific variations observed between different organ systems [24] [25]. This methodology enables assessment of propionate's role in maintaining metabolic homeostasis.

OpenMebius software analysis provides integrated analysis of labeling and mass balance data to achieve complete flux network reconstruction. This computational platform includes functionality for generating metabolic models, eliminating natural isotope effects, and estimating metabolic flux distributions with statistical validation [6] [3]. The software enables researchers to obtain reliable flux estimates from complex experimental datasets.

Polyketide Biosynthesis Research

Conversion to Methylmalonyl-Coenzyme A in Research Models

The conversion of sodium propionate-13C3 to methylmalonyl-coenzyme A represents a critical step in polyketide biosynthesis that has been extensively studied using isotope tracing methodologies. This conversion process serves as the primary mechanism for generating the methylmalonyl-coenzyme A extender units essential for polyketide chain assembly [26] [27].

Propionyl-coenzyme A carboxylase catalyzes the carboxylation of propionyl-coenzyme A to form methylmalonyl-coenzyme A through an adenosine triphosphate- and biotin-dependent mechanism. Research demonstrates that this enzyme exhibits mechanistic similarity to acetyl-coenzyme A carboxylase but shows specificity for propionyl-coenzyme A substrates [26] [28]. The enzyme complex achieves high conversion efficiency when provided with 13C3-propionate, enabling detailed analysis of carbon flow through this pathway.

Methylmalonyl-coenzyme A mutase activity plays a crucial role in the conversion process by facilitating the interconversion between different stereoisomers of methylmalonyl-coenzyme A. Studies using 13C3-propionate demonstrate that this coenzyme B12-dependent enzyme exhibits tissue-specific activity patterns, with liver and kidney tissues showing the highest enzymatic activity [29] [30]. The enzyme's activity directly correlates with the availability of adenosylcobalamin cofactor, as demonstrated through controlled feeding studies.

Research models employing Corynebacterium glutamicum demonstrate significant accumulation of methylmalonate when grown on propionate substrates, reaching concentrations of up to 757 nmol per gram dry weight [14]. This accumulation occurs independently of mutase activity and appears to result from propionyl-coenzyme A carboxylase activity, providing direct evidence for the conversion pathway's operation in bacterial systems.

Metabolic engineering approaches have successfully enhanced methylmalonyl-coenzyme A production through heterologous expression of relevant enzymes. Studies demonstrate that malonyl-coenzyme A synthetase from Rhizobium trifolii can recognize methylmalonate substrates, thereby generating methylmalonyl-coenzyme A from exogenously added precursors [27]. This approach provides a simplified mechanism for producing methylmalonyl-coenzyme A in engineered bacterial strains.

Kinetic characterization studies reveal that mutations affecting methylmalonyl-coenzyme A mutase activity result in dramatically altered substrate affinities. Research demonstrates that disease-associated mutations increase the Km for adenosylcobalamin by 40- to 900-fold while producing variable effects on Vmax values [30]. These findings provide important insights into the molecular mechanisms underlying metabolic disorders affecting propionate metabolism.

Integration into Type I Polyketide Synthase Systems

The integration of methylmalonyl-coenzyme A derived from sodium propionate-13C3 into Type I polyketide synthase systems represents a sophisticated biosynthetic process that enables the assembly of complex polyketide natural products. This integration process involves multiple enzymatic domains working in concert to incorporate labeled precursors into growing polyketide chains [31] [27].

Acyltransferase domains serve as the gatekeepers of polyketide synthase modules, recognizing specific extender units and covalently attaching them to acyl carrier protein domains. Research demonstrates that these domains exhibit high specificity for methylmalonyl-coenzyme A substrates, with signature sequences enabling prediction of substrate preferences [31] [27]. The domains successfully incorporate 13C3-labeled methylmalonyl-coenzyme A units, enabling detailed analysis of polyketide assembly mechanisms.

Modular Type I polyketide synthases utilize methylmalonyl-coenzyme A as the predominant extender unit for polyketide biosynthesis. The erythromycin polyketide synthase exemplifies this process, incorporating six methylmalonyl-coenzyme A extender units along with one propionyl-coenzyme A starter unit to assemble the 6-deoxyerythronolide B scaffold [27]. Isotope labeling studies confirm that each methylmalonyl-coenzyme A unit contributes a propionyl moiety to the final polyketide structure.

Iterative Type I polyketide synthases also demonstrate efficient utilization of methylmalonyl-coenzyme A extender units. The aureothin biosynthetic system incorporates four methylmalonyl-coenzyme A extender units along with one malonyl-coenzyme A unit, with 13C3-propionate labeling studies confirming intact propionate incorporation at corresponding positions [27]. This system uniquely employs both iterative and modular mechanisms within the same biosynthetic pathway.

Substrate specificity studies reveal that discrete acyltransferases associated with acyltransferase-less Type I polyketide synthases predominantly utilize malonyl-coenzyme A substrates. However, specific examples such as EtnB from the etnangien pathway and KirCII from the kirromycin pathway demonstrate utilization of alternative substrates including succinyl-coenzyme A and ethylmalonyl-coenzyme A respectively [31]. These findings highlight the substrate flexibility of polyketide synthase systems.

Biochemical reconstitution studies demonstrate successful in vitro polyketide synthesis using purified polyketide synthase components and 13C3-labeled methylmalonyl-coenzyme A. These studies confirm that acyltransferase domains can efficiently load methylmalonyl-coenzyme A onto acyl carrier proteins, and that ketosynthase domains can catalyze subsequent decarboxylative Claisen condensation reactions [31]. The reconstituted systems produce polyketides with isotope incorporation patterns consistent with expected biosynthetic mechanisms.

Animal fatty acid synthase-like polyketide synthases demonstrate unexpected substrate utilization patterns when provided with 13C3-labeled precursors. Research reveals that these systems can utilize either methylmalonyl-coenzyme A or propionyl-coenzyme A as starter units, with methylmalonyl-coenzyme A serving as the primary extender unit [32]. This flexibility enables the synthesis of diverse polyketide structures with varying chain lengths and branching patterns.

Tricarboxylic Acid Cycle Research Using 13C3-Labeled Propionate

Anaplerotic Reaction Investigation

Anaplerotic reactions involving sodium propionate-13C3 represent fundamental metabolic processes that replenish tricarboxylic acid cycle intermediates and maintain metabolic homeostasis. These reactions have been extensively characterized using isotope tracing methodologies that provide quantitative insights into metabolic flux distribution [24] [25].

Propionate entry into the tricarboxylic acid cycle occurs primarily through the anaplerotic pathway, where propionyl-coenzyme A undergoes carboxylation to form methylmalonyl-coenzyme A, followed by isomerization to succinyl-coenzyme A. Research demonstrates that this pathway contributes 5-16% of total tricarboxylic acid cycle turnover, with the contribution increasing proportionally with propionate concentration [24] [33]. The pathway's significance becomes particularly evident under conditions where alternative carbon sources are limited.

Tissue-specific anaplerotic flux patterns reveal significant metabolic heterogeneity between different organ systems. Heart tissue demonstrates approximately 57% anaplerotic flux from propionate, while liver tissue shows 40% anaplerotic flux under comparable conditions [34]. These differences reflect tissue-specific metabolic requirements and enzymatic capabilities, with heart tissue showing enhanced capacity for propionate utilization as an alternative energy substrate.

Quantitative flux analysis reveals that anaplerotic reactions from propionate can account for up to 52% of tricarboxylic acid cycle turnover under specific experimental conditions. Studies using 13C3-propionate in heart tissue demonstrate that all consumed propionate enters the tricarboxylic acid cycle as succinyl-coenzyme A, with subsequent carbon cycling through the complete tricarboxylic acid cycle [33]. This finding confirms that propionate serves as a purely anaplerotic substrate under physiological conditions.

Metabolic regulation of anaplerotic reactions involves complex interactions between propionate availability, coenzyme A pools, and tricarboxylic acid cycle intermediate concentrations. Research demonstrates that increased propionate concentrations lead to elevated propionyl-coenzyme A and methylmalonyl-coenzyme A levels, while simultaneously decreasing succinyl-coenzyme A content through activation of succinyl-coenzyme A hydrolysis [24]. These regulatory mechanisms ensure appropriate metabolic flux distribution under varying substrate conditions.

Pyruvate carboxylase activity contributes significantly to anaplerotic flux in liver tissue, with studies demonstrating that loss of this enzyme dramatically reduces both anaplerotic and oxidative tricarboxylic acid cycle flux [23]. The enzyme's activity becomes particularly important during conditions requiring gluconeogenesis or when alternative anaplerotic substrates are limited. Isotope tracing studies confirm that pyruvate carboxylase-mediated anaplerosis complements propionate-derived anaplerotic flux.

Pathological conditions affecting anaplerotic reactions have been extensively studied using 13C3-propionate tracing. Methylmalonic acidemia, caused by defective methylmalonyl-coenzyme A mutase activity, results in impaired propionate utilization and accumulation of metabolic intermediates [13] [35]. These studies demonstrate the critical importance of intact anaplerotic pathways for maintaining metabolic homeostasis and preventing toxic metabolite accumulation.

Metabolic Intermediates Analytical Approaches

Analytical approaches for investigating metabolic intermediates in tricarboxylic acid cycle research employ sophisticated techniques that enable quantitative assessment of 13C3-propionate incorporation and metabolic flux distribution. These approaches provide essential data for understanding metabolic regulation and pathway function [36] [7].

Nuclear magnetic resonance spectroscopy represents the gold standard for direct observation of 13C-labeled metabolic intermediates. This technique achieves detection sensitivity of 1-2% above natural abundance and provides detailed information about isotopomer distributions in tricarboxylic acid cycle intermediates [10] [37]. The method's ability to distinguish between different isotopomers enables discrimination of parallel metabolic pathways and quantification of relative flux contributions.

Mass spectrometry approaches provide complementary analytical capabilities with enhanced sensitivity for specific metabolites. Gas chromatography-mass spectrometry techniques achieve detection limits of 10-50 ng/mL for derivatized amino acids and enable analysis of isotopomer patterns through selected ion monitoring [6] [7]. The technique's high sensitivity enables detection of subtle changes in metabolite labeling that reflect altered metabolic flux patterns.

Liquid chromatography-mass spectrometry methods enable targeted analysis of specific metabolic intermediates with nanomolar detection limits. This approach proves particularly valuable for analyzing methylmalonic acid and propionylcarnitine, which serve as biomarkers for propionate metabolism disorders [13] [14]. The technique's specificity enables accurate quantification of these metabolites in complex biological matrices.

Sample preparation methodologies play crucial roles in ensuring accurate analytical results. Acid hydrolysis procedures enable liberation of amino acids from cellular proteins, while derivatization techniques improve volatility and detection sensitivity for gas chromatography-mass spectrometry analysis [6]. These procedures must be carefully optimized to prevent isotope scrambling and ensure quantitative recovery of labeled metabolites.

Computational analysis approaches integrate analytical data with mathematical models to calculate metabolic flux distributions. Software platforms such as OpenMebius provide comprehensive tools for metabolic network reconstruction and flux quantification [6] [3]. These platforms incorporate algorithms for natural isotope correction, statistical analysis, and confidence interval calculation to ensure reliable flux estimates.

Time-course analytical studies provide insights into metabolic kinetics and regulation that cannot be obtained from steady-state measurements alone. These studies reveal the temporal dynamics of isotope incorporation and metabolite turnover, enabling calculation of metabolic half-lives and flux rates [20] [21]. The approach requires careful experimental design to ensure adequate temporal resolution while maintaining biological relevance.

Quality control procedures ensure analytical accuracy and reproducibility across different experimental conditions. These procedures include use of internal standards, replicate measurements, and systematic validation of analytical methods [6] [22]. Proper quality control becomes particularly important when comparing results across different laboratories or experimental platforms.

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant